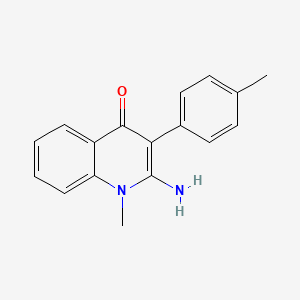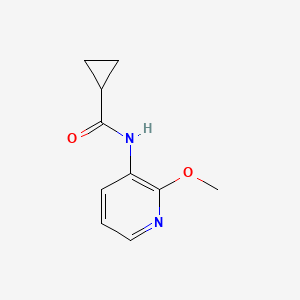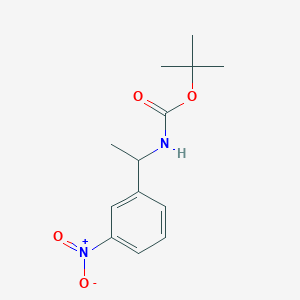
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one, also known as AMMQ, is a heterocyclic compound with a quinoline core structure. It has gained significant attention in recent years due to its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one is not fully understood. However, it has been reported to interact with various biological targets, including enzymes, receptors, and DNA. It has been suggested that 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication, transcription, and translation. It also interacts with receptors involved in signal transduction pathways, leading to the modulation of various cellular functions.
Biochemical and Physiological Effects:
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been reported to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting cell cycle progression. It has also been reported to possess antiviral activity by inhibiting the replication of viral DNA and RNA. In addition, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been shown to possess antimicrobial activity against various bacteria and fungi. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one possesses several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily synthesized using various methods, making it readily available for research purposes. However, it also possesses several limitations, including its poor solubility, instability, and tendency to form aggregates. These limitations can affect its bioavailability and efficacy in vivo.
Future Directions
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has great potential for future research in various scientific fields. Some of the future directions for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one research include the development of novel drugs targeting various diseases, the synthesis of new chemical entities with improved biological activities, and the elucidation of its mechanism of action. In addition, the development of new synthetic methods for 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one and the optimization of its pharmacokinetic and pharmacodynamic properties are also important areas for future research.
Synthesis Methods
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one can be synthesized through various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Friedlander reaction involves the condensation of an aromatic aldehyde with an amine to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline derivative, which is then reduced to 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one.
Scientific Research Applications
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported to possess a wide range of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. In medicinal chemistry, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a lead compound for the development of novel drugs targeting various diseases. In drug discovery, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a scaffold for the synthesis of new chemical entities with improved biological activities. In organic synthesis, 2-amino-1-methyl-3-(4-methylphenyl)quinolin-4(1H)-one has been used as a building block for the synthesis of complex molecules.
properties
IUPAC Name |
2-amino-1-methyl-3-(4-methylphenyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-9-12(10-8-11)15-16(20)13-5-3-4-6-14(13)19(2)17(15)18/h3-10H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZOJASDPJODSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N(C3=CC=CC=C3C2=O)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-methyl-1,3-oxazol-4-yl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B7518592.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)




![4-({[4-(2-Methoxyphenyl)piperazin-1-yl]acetyl}amino)benzamide](/img/structure/B7518651.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B7518653.png)
![2-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7518657.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B7518668.png)
